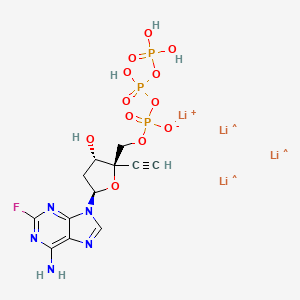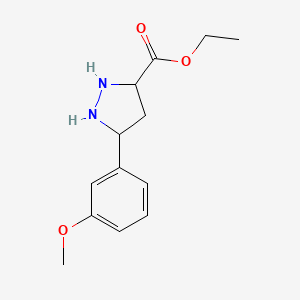
4-hydroxyphenyl (2E)-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-24 is a compound known for its inhibitory effects on tyrosinase, an enzyme responsible for the production of melanin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods
Industrial production of Tyrosinase-IN-24 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosinase-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, melanoma, and other skin-related conditions.
Wirkmechanismus
Tyrosinase-IN-24 exerts its effects by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a key intermediate in melanin synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tyrosinase-IN-24 include:
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics.
Arbutin: A glycosylated hydroquinone with skin-whitening properties.
Hydroquinone: A potent skin-lightening agent with known side effects.
Uniqueness
Tyrosinase-IN-24 is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a balance between efficacy and safety, making it a promising candidate for various applications .
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O3/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ |
InChI-Schlüssel |
MGWRBPOJCVBRQX-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)



![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)


